molecular formula C13H14N2O2S B7592785 N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Katalognummer B7592785
Molekulargewicht: 262.33 g/mol
InChI-Schlüssel: MKVGXPDVTPZQJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as THZ1, is a small molecule inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is a serine/threonine kinase that is a key component of the CDK-activating kinase (CAK) complex, which regulates the cell cycle by phosphorylating and activating CDKs. THZ1 has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy.

Wirkmechanismus

N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide inhibits CDK7 by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of CDKs. This leads to cell cycle arrest and apoptosis in cancer cells, while normal cells are relatively unaffected.
Biochemical and Physiological Effects:
N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. In addition to its anti-tumor activity, N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is its selectivity for CDK7, which makes it a promising candidate for cancer therapy. However, N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential. In addition, N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has poor solubility and bioavailability, which may limit its effectiveness in vivo.

Zukünftige Richtungen

Future research on N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide will likely focus on improving its pharmacokinetic properties and developing more potent and selective CDK7 inhibitors. In addition, N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide may have potential applications in combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors. Finally, N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide may also have potential applications in other diseases, such as HIV and inflammation, which will require further preclinical and clinical investigation.

Synthesemethoden

N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can be synthesized through a multi-step process involving the condensation of 2-aminothiazole with a bicyclo[2.2.1]hept-2-ene-5-carboxylic acid derivative, followed by acetylation of the resulting compound. The final product is obtained through a coupling reaction with an appropriate amine.

Wissenschaftliche Forschungsanwendungen

N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to have potent anti-tumor activity. N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to selectively target cancer cells by inhibiting CDK7, which is overexpressed in many types of cancer. In addition to its anti-tumor activity, N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has also been shown to have potential therapeutic applications in other diseases, such as HIV and inflammation.

Eigenschaften

IUPAC Name

N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-7(16)11-6-14-13(18-11)15-12(17)10-5-8-2-3-9(10)4-8/h2-3,6,8-10H,4-5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVGXPDVTPZQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC(=O)C2CC3CC2C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.